5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H16N2OS2 and its molecular weight is 316.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloro-5-ethyluracil with m-thiocresol in the presence of potassium hydroxide. The process is conducted under reflux conditions in ethanol, yielding the product after crystallization from aqueous ethanol with a reported yield of approximately 76% .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. A series of compounds similar to this compound were tested against 60 human tumor cell lines. Notably, certain derivatives exhibited significant growth inhibition compared to standard treatments like 5-fluorouracil. For example, compounds with similar scaffolds showed TGI (tumor growth inhibition) values much lower than that of 5-fluorouracil, indicating enhanced efficacy in targeting cancer cells .
The mechanism by which these compounds exert their antitumor effects is primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells. The binding affinity of thieno[2,3-d]pyrimidines to DHFR mimics that of methotrexate but shows a unique "flipped" binding mode due to the sulfur atom in the thiophene ring. This structural adaptation enhances their ability to selectively target cancer cells over normal cells by exploiting folate receptor pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold significantly affect biological activity:
- Position 1 and 2 : Substituents at these positions are crucial for forming salt bridges and hydrogen bonds with key amino acids in the DHFR enzyme.
- Position 6 : The introduction of larger alkyl groups (e.g., ethyl instead of methyl) increases lipophilicity and enhances passive diffusion across cell membranes, improving overall potency against cancer cells .
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited IC50 values significantly lower than those for conventional chemotherapeutics against various cancer cell lines.
Compound IC50 (µM) Comparison Drug IC50 (µM) Compound A 16.2 Methotrexate 25 Compound B 6.6 5-Fluorouracil 100 - Animal Models : Animal studies using xenograft models have shown that administration of thieno[2,3-d]pyrimidine derivatives resulted in reduced tumor size and improved survival rates compared to control groups treated with standard chemotherapy agents.
Propriétés
IUPAC Name |
5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-4-12-10(3)21-14-13(12)15(19)18(16(20)17-14)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBZFJIXUSVHPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.